Product packaging for 6-Fluorospiro[3.3]heptan-2-OL(Cat. No.:)

6-Fluorospiro[3.3]heptan-2-OL

Cat. No.: B13586028
M. Wt: 130.16 g/mol
InChI Key: LBQYFNCXPUBYHF-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptan-2-OL is a fluorinated spirocyclic compound of high interest in pharmaceutical research and development. It serves as a versatile and valuable synthetic intermediate, particularly in the construction of novel active molecules. The incorporation of the spiro[3.3]heptane scaffold, a bioisostere for common ring systems like phenyl or cycloalkyl groups, can significantly modify the properties of a lead compound, including its metabolic stability, solubility, and conformational flexibility . The specific addition of a fluorine atom at the 6-position and a hydroxyl group at the 2-position provides two distinct points for chemical modification and allows researchers to fine-tune the electronic and steric characteristics of their target molecules. While specific mechanistic data for this compound may not be available, spirocyclic structures of this type are frequently explored in drug discovery programs. For instance, similar spiro[3.3]heptane derivatives have been investigated as potent inhibitors of biological targets such as SHP2, which is a significant protein in oncology research . This suggests potential applications for this compound and its derivatives in the synthesis of compounds for investigating new therapeutic pathways, particularly in cancer and other disease areas. The compound is intended for use as a building block in organic synthesis and medicinal chemistry. It is supplied For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, and refer to the specific safety data sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11FO B13586028 6-Fluorospiro[3.3]heptan-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluorospiro[3.3]heptan-6-ol

InChI

InChI=1S/C7H11FO/c8-5-1-7(2-5)3-6(9)4-7/h5-6,9H,1-4H2

InChI Key

LBQYFNCXPUBYHF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)O

Origin of Product

United States

Stereochemical and Conformational Landscape of 6 Fluorospiro 3.3 Heptan 2 Ol

Conformational Analysis of the Spiro[3.3]heptan-2-OL Framework

The spiro[3.3]heptane core is characterized by significant ring strain due to the presence of two four-membered cyclobutane (B1203170) rings. This strain arises from angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Despite this strain, the spirocyclic system is conformationally rigid. acs.org This rigidity limits the number of accessible low-energy conformations, making the system more predictable from a conformational standpoint. The structural analysis of spiro[3.3]heptane derivatives has shown similarities to the cyclohexane scaffold in terms of the spatial orientation of functional groups. researchgate.netacs.org

The introduction of a fluorine atom at the 6-position of the spiro[3.3]heptan-2-ol framework can significantly influence its conformational preferences. Fluorine is a small but highly electronegative atom, and its presence can introduce a variety of stereoelectronic effects. These effects include dipole-dipole interactions, hyperconjugation, and the gauche effect. nih.gov

The C-F bond is highly polarized, creating a significant dipole moment. The orientation of this dipole relative to other polar bonds in the molecule, such as the C-O bond of the hydroxyl group, can lead to stabilizing or destabilizing interactions that favor certain conformations. For instance, repulsive interactions between parallel 1,3-C-F dipoles can lead to molecular twisting to avoid this arrangement. nih.gov

Hyperconjugation, the donation of electron density from a bonding orbital to an adjacent antibonding orbital, can also play a role. Specifically, n→σ* hyperconjugation between the lone pairs of the hydroxyl oxygen and the antibonding orbital of the C-F bond (or vice versa) can influence the rotational barrier and the preferred dihedral angles. nih.gov In some cyclic systems, fluorination has been shown to alter the conformation of the ring. rsc.org The preference for a fluorine atom to be in an equatorial or axial position in a ring system is often governed by a combination of steric and electronic factors. chemrxiv.org

Computational studies and experimental data on related fluorinated cyclic compounds suggest that the fluorine atom in 6-fluorospiro[3.3]heptan-2-ol likely has a profound effect on the conformational equilibrium of the cyclobutane rings. beilstein-journals.org

Experimental Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms in chiral molecules like this compound is crucial for understanding their properties and function. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining the enantiomeric purity of a sample. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For spiro[3.3]heptane derivatives, various CSPs can be employed. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for a wide range of chiral compounds. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase is also critical and can be optimized to achieve the best separation. In some cases, derivatization of the alcohol group in this compound may be necessary to improve its chromatographic behavior and interaction with the CSP. gcms.cz

Table 1: Chiral Chromatography Parameters for Analysis of Spiro[3.3]heptane Derivatives

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide derivatives (e.g., cellulose, amylose), Macrocyclic glycopeptides (e.g., CHIROBIOTIC®)Derivatized cyclodextrins
Mobile Phase Normal Phase (e.g., heptane/ethanol), Polar Ionic ModeInert carrier gas (e.g., Helium, Nitrogen)
Detection UV, Refractive Index, Mass SpectrometryFlame Ionization Detector (FID), Mass Spectrometry
Purpose Enantiomeric separation and purity determinationEnantiomeric separation, often for more volatile compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule, including its absolute configuration and conformation. unipi.it

For this compound, the chromophores present (the hydroxyl group and potentially the C-F bond) will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of the stereocenters. nih.gov

Often, experimental CD spectra are compared with theoretically calculated spectra for different possible stereoisomers. nih.gov This combination of experimental and computational methods provides a reliable way to determine the absolute stereochemistry. chiralabsxl.com The technique is particularly powerful for rigid or conformationally restricted molecules like spiro[3.3]heptanes, where the conformational flexibility is limited.

Table 2: Application of Circular Dichroism in Stereochemical Analysis

FeatureDescription
Principle Measures the differential absorption of left and right circularly polarized light.
Information Obtained Absolute configuration, conformational information.
Methodology Comparison of experimental spectra with those of known compounds or with theoretically calculated spectra.
Advantages High sensitivity to stereochemistry, non-destructive, requires small sample amounts.
Limitations Requires the presence of a chromophore that absorbs in the accessible UV-Vis range.

Spectroscopic and Advanced Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 6-Fluorospiro[3.3]heptan-2-ol. By analyzing the magnetic properties of its ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons on the cyclobutane (B1203170) rings would appear as complex multiplets in the aliphatic region (approximately 1.5-2.8 ppm). The proton attached to the carbon bearing the hydroxyl group (H-2) would likely resonate further downfield (around 3.8-4.2 ppm) due to the electron-withdrawing effect of the oxygen atom. Similarly, the proton on the carbon with the fluorine substituent (H-6) would be shifted downfield (expected around 4.5-5.0 ppm) and would show coupling to the adjacent fluorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spiro carbon atom (C-4) would be uniquely identified as a quaternary carbon signal. The carbons bonded to the electronegative oxygen (C-2) and fluorine (C-6) would be significantly deshielded and appear at lower field values (e.g., in the 65-90 ppm range). The remaining methylene carbons of the cyclobutane rings would resonate at higher field.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom on an aliphatic ring. This signal would exhibit coupling to adjacent protons, observable in both the ¹⁹F and ¹H spectra.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Atom Position¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
H/C-11.8 - 2.230 - 35N/A
H/C-23.8 - 4.265 - 70N/A
H/C-31.9 - 2.332 - 37N/A
C-4N/A35 - 40N/A
H/C-52.2 - 2.638 - 43N/A
H/C-64.5 - 5.085 - 90-180 to -200
H/C-72.3 - 2.840 - 45N/A

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton. For instance, the signal for H-2 would show a correlation to the protons on C-1 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is used to definitively assign the chemical shifts of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying connectivity around non-protonated (quaternary) centers, such as the spiro carbon (C-4), by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, helping to determine the stereochemistry of the molecule, such as the relative orientation of the hydroxyl and fluoro substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), which can be used to confirm the molecular formula, C₇H₁₁FO.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The resulting fragmentation pattern provides structural information. Expected fragmentation pathways for this compound would include:

Loss of a water molecule ([M-H₂O]⁺) from the alcohol moiety.

Loss of a hydrogen fluoride molecule ([M-HF]⁺).

Cleavage of the cyclobutane rings, leading to characteristic smaller fragments.

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound (C₇H₁₁FO)

m/z (mass-to-charge ratio)Predicted Fragment Ion
130.08[C₇H₁₁FO]⁺ (Molecular Ion)
112.07[M - H₂O]⁺
110.07[M - HF]⁺
101.07[M - C₂H₅]⁺
85.06[M - C₂H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H Stretch: Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the cyclobutane rings.

C-F Stretch: A strong absorption in the IR spectrum, typically found in the 1000-1100 cm⁻¹ region, which is indicative of the carbon-fluorine bond.

C-O Stretch: An absorption band in the 1050-1150 cm⁻¹ region corresponding to the stretching of the carbon-oxygen single bond.

Interactive Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch3200 - 3600Strong, Broad (IR)
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C-O Stretch1050 - 1150Medium-Strong
C-F Stretch1000 - 1100Strong (IR)

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to confirm the structures of various fluorinated and functionalized spiro[3.3]heptane derivatives. researchgate.net For this compound, this analysis would yield an unambiguous confirmation of the spirocyclic core and the relative stereochemistry of the fluoro and hydroxyl substituents.

X-ray diffraction provides precise measurements of all bond lengths, bond angles, and torsion angles within the crystal lattice. This data confirms the puckered conformation typical of cyclobutane rings and the specific geometry of the spiro center. The C-F and C-O bond lengths would be consistent with standard values for single bonds involving these elements. The bond angles around the spiro carbon would be expected to be close to the ideal tetrahedral angle of 109.5°, though likely distorted due to ring strain. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Interactive Table 4: Typical Solid-State Structural Parameters for Spiro[3.3]heptane Derivatives

Note: These values are representative of the spiro[3.3]heptane framework and may vary slightly for the specific title compound.

ParameterTypical Value
C-C Bond Length (ring)1.53 - 1.56 Å
C-O Bond Length1.42 - 1.44 Å
C-F Bond Length1.38 - 1.41 Å
C-C-C Bond Angle (ring)~88 - 92°
Inter-ring Angle (C-C(spiro)-C)~110 - 115°

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for determining the macroscopic properties of a crystalline material. For this compound, the interplay of hydrogen bonding and interactions involving the fluorine atom are expected to be the primary determinants of its crystal packing. A reliable methodology for the construction of the 6-fluoro-spiro[3.3]heptane scaffold has been developed, and the structure of derivatives has been confirmed by X-ray diffraction studies dntb.gov.ua.

While specific crystal structure data for this compound is not widely detailed in the available literature, the analysis of similar fluorinated spiro[3.3]heptane derivatives allows for an informed discussion of the expected intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of strong O-H···O hydrogen bonds. These interactions typically result in the formation of chains, rings, or more complex three-dimensional networks in the crystal lattice.

The presence of the fluorine atom introduces the possibility of weaker C-H···F hydrogen bonds and dipole-dipole interactions. The influence of fluorine in molecular packing is multifaceted; it can either act as a weak hydrogen bond acceptor or participate in electrostatic interactions due to the high electronegativity of the fluorine atom, which leads to a significant C-F bond dipole. The interplay between the strong O-H···O hydrogen bonds and these weaker fluorine-involved interactions will ultimately dictate the final crystal packing arrangement. The conformational flexibility of the spiro[3.3]heptane scaffold itself may also influence the packing efficiency and the resulting crystalline form chemrxiv.org.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondO-HO1.5 - 2.5Primary driving force for crystal packing
Hydrogen BondC-HF2.2 - 2.8Secondary interaction, influences fine-tuning of the crystal lattice
Dipole-DipoleC-FC-F3.0 - 4.0Contributes to the overall lattice energy
van der WaalsVariousVarious> 3.5General attractive forces

Exit Vector Plot (EVP) Analysis for Pharmacophore Characterization

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial arrangement of substituents or exit vectors from a central scaffold. This method is particularly valuable in medicinal chemistry for understanding how a scaffold orients its functional groups in three-dimensional space, which is critical for molecular recognition and binding to biological targets. The analysis describes the relative spatial arrangement of two exit vectors using four geometric parameters: the distance between the carbon atoms to which the vectors are attached (r), the two planar angles (φ1 and φ2), and the dihedral angle (θ) chemrxiv.org.

For the spiro[3.3]heptane scaffold, which can be considered a conformationally restricted isostere of the cyclohexane framework, EVP analysis provides insights into its potential as a pharmacophore element dntb.gov.ua. Unlike the para-substituted phenyl ring, which has collinear exit vectors, the spiro[3.3]heptane core possesses non-collinear exit vectors chemrxiv.orgnih.gov. This non-collinearity introduces a distinct three-dimensional character that can be advantageous in drug design by allowing for novel interactions with protein binding sites.

In the context of this compound, the exit vectors would be defined by the C-F and C-O bonds. The EVP would characterize the spatial relationship between the fluorine atom and the hydroxyl group. This information is critical for understanding how this building block can be incorporated into larger molecules to present these key functional groups in a specific and predictable orientation. Studies on related fluorinated spiro[3.3]heptane derivatives have shown that the introduction of fluorine can influence the conformational preferences of the scaffold, which in turn would be reflected in the EVP chemrxiv.org. The analysis of monofluorinated spiro[3.3]heptane derivatives has demonstrated their high potential to populate the lead-like chemical space while maintaining significant three-dimensionality dntb.gov.ua.

Table 2: Illustrative Exit Vector Plot Parameters for a Disubstituted Spiro[3.3]heptane Scaffold (Note: These are representative values for a generic spiro[3.3]heptane and not specific experimental values for this compound)

ParameterDescriptionRepresentative Value Range
r (Å)Distance between the substituted carbon atoms3.0 - 3.5
θ (°)Dihedral angle between the two exit vectors120 - 140
φ1 (°)Planar angle of the first exit vector20 - 30
φ2 (°)Planar angle of the second exit vector20 - 30

Computational and Theoretical Studies on 6 Fluorospiro 3.3 Heptan 2 Ol

Analysis of Intramolecular Interactions and Conformational Energetics

The conformation of 6-Fluorospiro[3.3]heptan-2-OL is determined by a complex interplay of intramolecular interactions.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and orbital interactions within a molecule. For this compound, NBO analysis would be instrumental in understanding hyperconjugative effects. mdpi.comacs.org This involves the interaction of filled orbitals with empty orbitals, leading to electron delocalization and stabilization.

An NBO analysis would quantify:

Donor-Acceptor Interactions: Specifically, interactions between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds.

Stabilization Energies: The energy associated with each hyperconjugative interaction, providing a quantitative measure of their importance.

The fluorine gauche effect is a stereoelectronic effect where a gauche conformation is preferred over an anti conformation in molecules containing a F-C-C-X fragment (where X is an electronegative atom or group). In this compound, the interaction between the fluorine atom and the hydroxyl group could lead to a preferred conformation.

A computational assessment would involve:

Conformational Search: Identifying all possible stable conformations of the molecule.

Energy Comparison: Calculating the relative energies of these conformers to determine the most stable one.

NBO and Other Analyses: To understand the electronic origins of the conformational preference, such as the role of hyperconjugation and electrostatic interactions. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. An MD simulation of this compound would provide insights into its conformational flexibility and how it might behave in a biological or material environment.

The simulation would track the movements of all atoms in the molecule over a period of time, allowing for the analysis of:

Conformational Transitions: How the molecule transitions between different stable conformations.

Flexibility of the Spirocyclic Core: The degree of puckering and twisting of the cyclobutane (B1203170) rings.

Solvent Effects: How the presence of a solvent, like water, influences the conformational preferences and dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts, aiding in structure verification and stereochemical assignment. For a molecule like this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

The prediction of ¹⁹F NMR chemical shifts for fluorinated organic compounds is an area of active research. Various DFT functionals and basis sets are evaluated to achieve the best correlation between calculated and experimental values. Scaling factors are often applied to the calculated shielding constants to improve the accuracy of the predicted chemical shifts. For complex molecules, computational prediction can be crucial in assigning signals to specific fluorine atoms.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound The following data is illustrative and not based on a published computational study of this specific molecule.

Atom No.Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₂2.10 - 2.3035.0 - 38.0
2CH(OH)4.00 - 4.2068.0 - 72.0
3CH₂2.10 - 2.3035.0 - 38.0
4C (spiro)-40.0 - 43.0
5CH₂2.20 - 2.4038.0 - 41.0
6CH(F)4.80 - 5.1088.0 - 92.0 (d, JCF ≈ 180-200 Hz)
7CH₂2.20 - 2.4038.0 - 41.0
OHOH1.50 - 2.50-

Note: The predicted ¹⁹F chemical shift would be highly dependent on the computational method and the reference standard used.

In Silico Modeling for Scaffold Design and Optimization

The spiro[3.3]heptane scaffold is recognized for its potential in drug discovery as a bioisostere for more common ring systems like benzene and cyclohexane. Its rigid structure can lead to more selective interactions with biological targets. In silico modeling plays a crucial role in designing and optimizing scaffolds based on this compound for specific therapeutic applications.

Computational methods in drug discovery can be broadly categorized as structure-based and ligand-based approaches. In the context of this compound, these methods could be applied as follows:

Scaffold Hopping and Bioisosteric Replacement: In silico tools can be used to identify opportunities to replace existing scaffolds in known drugs with the this compound core. This could lead to novel compounds with improved properties, such as enhanced metabolic stability or better patentability.

Molecular Docking: If the biological target is known, molecular docking simulations can be performed to predict the binding mode and affinity of derivatives of this compound. This allows for the rational design of modifications to the scaffold to improve its interaction with the target protein.

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds. This model can then be used to screen virtual libraries of this compound derivatives to identify those that possess the key features required for biological activity.

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For derivatives of this compound, these models can help in the early identification of potential liabilities and guide the optimization of the scaffold to achieve a desirable pharmacokinetic profile.

The following table provides a hypothetical example of how in silico modeling could be used to evaluate and optimize derivatives of the this compound scaffold.

Table 2: Hypothetical In Silico Evaluation of this compound Derivatives for Scaffold Optimization The following data is for illustrative purposes and represents the type of output from computational modeling studies.

DerivativeModificationPredicted Binding Affinity (LogKi)Predicted Lipophilicity (cLogP)Predicted Aqueous Solubility (LogS)
Parent--5.21.8-2.5
Derivative AR = -CH₂CH₂NH₂ at C2-OH-6.51.5-1.8
Derivative BR = -C(O)NHPh at C2-OH-7.13.2-3.5
Derivative CAdditional -OH at C1-5.81.2-2.0

These computational approaches provide a powerful framework for leveraging the unique structural features of this compound in the design of novel and improved therapeutic agents.

Reactivity and Functionalization of 6 Fluorospiro 3.3 Heptan 2 Ol

Transformations of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The hydroxyl group in 6-Fluorospiro[3.3]heptan-2-OL is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Oxidation: The secondary alcohol at the C2 position can be readily oxidized to the corresponding ketone, 6-Fluorospiro[3.3]heptan-2-one. Standard oxidation protocols are expected to be effective. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) would likely yield the desired ketone in good yield. The presence of the fluorine atom at the C6 position is not anticipated to interfere with this transformation. The resulting ketone is a valuable intermediate for further derivatization, such as reductive amination or the introduction of nucleophiles.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions can be catalyzed by acids or facilitated by coupling agents. The reaction conditions can be tailored to accommodate a wide range of functional groups on the acylating agent.

Etherification: Ether derivatives of this compound can be synthesized through Williamson ether synthesis, where the corresponding alkoxide, generated by treating the alcohol with a strong base like sodium hydride, reacts with an alkyl halide. Alternatively, acid-catalyzed etherification with other alcohols or alkenes can be employed.

TransformationReagents and ConditionsProduct
OxidationSwern Oxidation (oxalyl chloride, DMSO, triethylamine) or PCC6-Fluorospiro[3.3]heptan-2-one
EsterificationCarboxylic acid, DCC, DMAP or Acid chloride, pyridine6-Fluorospiro[3.3]heptan-2-yl ester
Etherification1. NaH; 2. Alkyl halide2-Alkoxy-6-fluorospiro[3.3]heptane

Regioselective and Stereoselective Functionalization of the Spirocyclic Core

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold presents unique challenges and opportunities for regioselective and stereoselective functionalization. The presence of both a fluorine and a hydroxyl group influences the reactivity and directs the introduction of new substituents.

The introduction of additional functional groups onto the spiro[3.3]heptane core can be achieved through various synthetic strategies. For instance, the ketone derived from the oxidation of this compound can serve as a key intermediate. A modified Strecker synthesis, for example, could be employed to introduce an amino and a cyano group at the C2 position, which can be further elaborated into an amino acid.

The fluorine atom at the C6 position is generally stable and less prone to direct substitution. However, its electron-withdrawing nature can influence the acidity of adjacent protons, potentially allowing for selective deprotonation and subsequent functionalization under specific conditions.

Direct functionalization at the spirocenter (C4) is challenging due to its sterically hindered, quaternary nature. Reactions typically occur at the other positions on the cyclobutane (B1203170) rings. The existing substituents play a crucial role in directing incoming reagents. For instance, the hydroxyl group at C2 can direct metal-catalyzed C-H activation to adjacent positions.

The stereochemistry of the spiro[3.3]heptane system is a critical aspect of its functionalization. Substituted spiro[3.3]heptanes can exhibit axial chirality. Reactions on a chiral, enantiopure starting material can proceed with high stereocontrol, leading to the formation of specific stereoisomers. For example, the reduction of a prochiral ketone at the C2 or C6 position can be achieved with high diastereoselectivity using chiral reducing agents.

Mechanistic Investigations of Key Reactions Involving the Spiro[3.3]heptane Scaffold

The reactivity of the spiro[3.3]heptane scaffold is often influenced by its inherent ring strain. This strain can be harnessed to drive certain chemical transformations. For example, semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates have been utilized to construct the spiro[3.3]heptan-1-one motif. These reactions likely proceed through the formation of a cyclopropylcarbinyl cation, which rearranges to the more stable spirocyclic system.

The electronic effects of substituents, such as the fluorine atom in this compound, play a significant role in the reaction mechanisms. The high electronegativity of fluorine can influence the stability of charged intermediates and transition states. For example, a fluorine atom can destabilize a nearby carbocation, thus disfavoring reaction pathways that involve such intermediates. Conversely, it can stabilize anionic species through inductive effects. These electronic influences can be exploited to achieve regioselectivity in functionalization reactions.

Synthesis of Complex Architectures Incorporating the this compound Unit

The this compound moiety and its derivatives are valuable building blocks for the synthesis of more complex molecules, particularly in the context of drug discovery. Their rigid, three-dimensional structure allows for precise positioning of functional groups in space, which can lead to improved binding affinity and selectivity for biological targets.

For instance, the carboxylic acid derivative, 6-Fluorospiro[3.3]heptane-2-carboxylic acid, can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. Similarly, the amino derivative, 6-Fluorospiro[3.3]heptan-2-amine, can be used in the synthesis of ureas, sulfonamides, and other nitrogen-containing functionalities.

The incorporation of the this compound unit into larger molecules often involves standard synthetic transformations, but the unique stereochemical and conformational properties of the spirocyclic core must be considered. The predictable orientation of substituents on the spiro[3.3]heptane scaffold makes it an attractive component for the design of molecules with specific three-dimensional shapes.

Building BlockPotential Coupling PartnerResulting LinkageApplication in Complex Architectures
6-Fluorospiro[3.3]heptan-2-carboxylic acidAminesAmidePeptidomimetics, enzyme inhibitors
6-Fluorospiro[3.3]heptan-2-amineCarboxylic acids, Sulfonyl chloridesAmide, SulfonamideBioactive compounds with diverse functionalities
This compoundAlkyl halides (after deprotonation)EtherProbing hydrophobic pockets in proteins

Applications of 6 Fluorospiro 3.3 Heptan 2 Ol As a Research Building Block

Role in the Design and Synthesis of Conformationally Restricted Systems for Chemical Biology

The rigid structure of the spiro[3.3]heptane core is its most defining feature, making it an excellent bioisostere for more flexible cyclic systems like cyclohexane. researchgate.net This conformational rigidity is highly sought after in drug design and chemical biology. By incorporating the 6-Fluorospiro[3.3]heptan-2-OL scaffold, chemists can lock the relative orientation of substituents, thereby reducing the entropic penalty upon binding to a biological target.

This principle has been demonstrated in the synthesis of spiro[3.3]heptane-1,6-diamines, which have been shown to be effective restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. researchgate.net The fixed spatial arrangement of functional groups allows for a more precise probing of receptor topologies. For example, conformationally restricted analogues of glutamic acid built on the spiro[3.3]heptane skeleton have been synthesized to study the topologies of different glutamate receptors. researchgate.net The defined exit vectors emanating from the spirocyclic core provide a predictable geometry for ligand-receptor interactions, which is crucial for designing selective and potent bioactive molecules. researchgate.net The fluorine atom in this compound can further influence molecular conformation and binding through specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein. researchgate.net

Utilization in Scaffold Diversity Generation for Small Molecule Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. beilstein-journals.orgnih.govnih.gov this compound serves as an ideal starting point for DOS due to its sp³-rich, three-dimensional structure and its two distinct functional handles—the fluorine atom and the hydroxyl group.

The hydroxyl group can be readily oxidized, reduced, or converted into other functional groups, while the fluorine atom imparts unique properties to the scaffold. This allows for the generation of a vast library of derivatives with diverse pharmacological profiles. researchgate.net A "top-down" scaffold remodeling approach, where a parent spirocyclic compound is modified through ring-addition, cleavage, or expansion, can lead to a multitude of structurally distinct skeletons from a single precursor. whiterose.ac.uk The goal of these libraries is to populate unexplored chemical space with molecules that possess favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are often associated with spiro[3.3]heptane-containing compounds compared to their cyclohexane analogues. researchgate.net

Table 1: Synthetic Modifications of the Spiro[3.3]heptane Scaffold for Library Generation

Starting ScaffoldReaction TypeResulting Functional Group/ScaffoldReference
Spiro[3.3]heptanoneWolff-Kishner reductionBromo-spiro[3.3]heptane chemrxiv.org
Bromo-spiro[3.3]heptaneLithiation & CO₂ QuenchSpiro[3.3]heptane carboxylic acid chemrxiv.org
Spiro[3.3]heptane carboxylic acidCurtius reactionAmino-spiro[3.3]heptane (Aniline analog) chemrxiv.org
Diazaspiro[3.3]heptaneN-Arylation (Pd coupling)N-Aryl-diazaspiro[3.3]heptane mdpi.com
Spirotricyclic UreaReductive Cleavage (LiAlH₄)Spirobicyclic diamine whiterose.ac.uk

Exploration in Materials Science for Advanced Functional Materials

The unique geometry and rigidity of the spiro[3.3]heptane scaffold make it an attractive component for advanced functional materials. Its derivatives have been explored in the development of liquid crystals and metal-organic frameworks (MOFs).

In the field of liquid crystals, the shape and rigidity of the molecular components are paramount in determining the mesophase behavior. Spiro[3.3]heptane derivatives can be incorporated into mesogenic structures to influence properties like nematic and smectic phases. pageplace.deaps.org The rigid, non-planar structure can be used to design novel liquid crystal polymers with specific thermal and optical properties. nih.gov

Development of Chemical Probes for Receptor Interaction Studies

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. youtube.comchemicalprobes.org An ideal probe is potent, selective, and cell-active. The conformationally restricted nature of the this compound scaffold makes it a valuable building block for the synthesis of such probes. By pre-organizing the pharmacophoric elements in a rigid conformation, it is possible to achieve higher selectivity for a specific receptor subtype, a critical attribute for a high-quality chemical probe. researchgate.net

For instance, spirocyclic systems have been successfully incorporated into the synthesis of ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. mdpi.comnih.gov By connecting a spiro[3.3]heptane-based fragment to a known pharmacophore, novel ligands with high affinity and selectivity can be developed. nih.gov The this compound moiety can be further elaborated by attaching a fluorescent dye or a radiolabel, such as ¹⁸F, transforming the selective ligand into a chemical probe for use in fluorescence polarization assays, microscopy, or positron emission tomography (PET) imaging. nih.govmdpi.com The fluorine atom itself can serve as a valuable spectroscopic tag for ¹⁹F NMR studies, allowing for the direct observation of binding events.

Contribution to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic modification of a lead compound to understand how structural changes affect biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of medicinal chemistry. spirochem.comoncodesign-services.com The introduction of fluorine is a widely used tactic in this process due to its profound, yet predictable, effects on molecular properties. nih.govebi.ac.uk

This compound and its derivatives are excellent tools for SAR and SPR studies. Replacing a hydrogen atom with fluorine can significantly alter a molecule's lipophilicity (logD), acidity/basicity (pKa), metabolic stability, and membrane permeability. researchgate.netnih.govnih.gov For example, studies on fluorinated spiro[3.3]heptane building blocks have shown that monofluorination can lead to lower lipophilicity compared to non-fluorinated or gem-difluorinated analogues, a desirable trait for improving the "lead-likeness" of a compound. researchgate.net By creating a series of matched molecular pairs where the only difference is the presence or absence of the fluorine atom on the spiro[3.3]heptane core, medicinal chemists can systematically probe the impact of this substitution on target potency and pharmacokinetic properties. nih.gov

Table 2: Influence of Fluorination on Physicochemical Properties of Bioisosteres

PropertyGeneral Effect of Fluorine IncorporationRationaleReference
Acidity (pKa)Increases acidity of nearby functional groupsStrong electron-withdrawing inductive effect of fluorine researchgate.net
Lipophilicity (logD)Can increase or decrease depending on molecular contextComplex interplay of size, polarity, and intramolecular interactions researchgate.netnih.gov
Metabolic StabilityOften increasesC-F bond is stronger than C-H bond, blocking sites of oxidative metabolism researchgate.net
PermeabilityGenerally increasesCan result from a combination of reduced pKa and altered lipophilicity nih.govnih.gov
ConformationInfluences molecular shape and conformational preferenceSteric and electronic effects (e.g., gauche effect) ebi.ac.uk

Conclusion and Future Research Perspectives

Synthesis and Stereochemical Control as Foundational Research Areas

The development of practical and scalable synthetic routes to fluorinated spiro[3.3]heptane derivatives is a primary area of future research. While direct synthesis of 6-Fluorospiro[3.3]heptan-2-ol is not extensively detailed in current literature, established methods for constructing the spiro[3.3]heptane core can be adapted. For instance, the synthesis of related 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been achieved on a large scale. chemrxiv.orgchemrxiv.org This process involves the creation of a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, followed by the construction of the spirocyclic core through double alkylation. chemrxiv.orgchemrxiv.org A similar strategy could likely be employed for this compound, starting from a fluorinated cyclobutanone derivative.

A significant challenge and a crucial area for future investigation will be the stereochemical control during synthesis. The spiro[3.3]heptane scaffold can exhibit axial chirality, and the presence of two functional groups in this compound introduces multiple stereocenters. The development of stereoselective synthetic methods, potentially using chiral auxiliaries or catalysts, will be essential to isolate and study the biological activities of individual stereoisomers. nih.gov The successful separation of enantiomers of N-Boc-protected amino acids with a spiro[3.3]heptane core using chiral stationary phase HPLC highlights the feasibility and importance of such stereochemical resolutions. chemrxiv.org

Advancements in Computational Methodologies for Spiro[3.3]heptane Systems

Computational studies are poised to play a pivotal role in accelerating research into this compound and related compounds. Theoretical calculations can provide valuable insights into the conformational preferences, electronic properties, and potential intermolecular interactions of these rigid three-dimensional structures. researchgate.net For instance, computational analysis has been used to understand the stereoselectivity in reactions involving spiro[3.3]heptane systems by modeling the fit of substrates into chiral pockets. researchgate.net

Future computational work could focus on several key areas:

Conformational Analysis: Predicting the most stable conformations of different stereoisomers of this compound.

Property Prediction: Calculating key physicochemical properties such as lipophilicity (LogP) and acidity (pKa), which are crucial for drug design. Experimental determination of these properties for related trifluoromethylated spiro[3.3]heptanes has already shown the impact of fluorine substitution. chemrxiv.orgchemrxiv.org

Docking Studies: Simulating the binding of this compound derivatives to biological targets to predict their potential as therapeutic agents.

Exit Vector Plot (EVP) Analysis: Characterizing the spatial arrangement of substituents on the spiro[3.3]heptane scaffold to guide the design of molecules with optimal target interactions. chemrxiv.orgchemrxiv.org

Expanding the Scope of Derivatization and Scaffold Applications

The functional groups of this compound, a hydroxyl group and a fluorine atom, offer numerous possibilities for derivatization to create a library of novel compounds. The alcohol can be oxidized to a ketone, or converted to amines, esters, ethers, and other functional groups, providing access to a wide range of building blocks for medicinal chemistry. chemrxiv.orgchemrxiv.org

The spiro[3.3]heptane scaffold itself is increasingly recognized as a valuable bioisostere for more common carbocyclic and heterocyclic rings in drug molecules. researchgate.net Its rigid, three-dimensional nature can lead to improved binding affinity, selectivity, and pharmacokinetic properties. dndi.org The introduction of fluorine can further enhance metabolic stability and modulate the electronic properties of the molecule. researchgate.net Future research will likely focus on incorporating the this compound motif into known pharmacophores to explore its potential in areas such as oncology, neuroscience, and infectious diseases.

Emerging Directions for Fluorinated Spirocyclic Compounds in Interdisciplinary Research

The convergence of fluorine chemistry and spirocyclic scaffolds opens up exciting new avenues for interdisciplinary research. The unique properties of fluorinated spiro[3.3]heptanes make them attractive candidates for applications beyond medicinal chemistry.

Emerging research directions may include:

Materials Science: The rigid structure and polarity of these compounds could be exploited in the design of new polymers, liquid crystals, and other advanced materials.

¹⁹F NMR and Imaging: The presence of a fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging (MRI), providing powerful tools for studying the interactions and localization of these compounds in biological systems. researchgate.net

Chemical Biology: Fluorinated spiro[3.3]heptane-based probes could be developed to study biological processes and protein-ligand interactions.

Q & A

Q. What are the key synthetic strategies for 6-Fluorospiro[3.3]heptan-2-OL?

The synthesis typically involves constructing the spiro[3.3]heptane scaffold, followed by regioselective fluorination. For example, fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., using KF in polar aprotic solvents) can introduce fluorine at the C6 position. Post-fluorination, hydroxyl group protection/deprotection steps (e.g., tert-butyldimethylsilyl [TBS] groups) are critical for yield optimization. A related compound, (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol, employs similar scaffold assembly with fluorination at strained positions .

Q. How is the structural integrity of this compound confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the spirocyclic structure and fluorine placement. For instance, ¹⁹F NMR can distinguish between axial/equatorial fluorine configurations. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation. Comparative data from analogs like Spiro[3.3]heptan-2-ol (CAS 1502422-51-6) highlight characteristic shifts for hydroxyl and fluorine groups .

Q. What are the recommended storage conditions for this compound?

The compound should be stored in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Stability studies on similar spirocyclic alcohols indicate degradation risks at room temperature, particularly for hydroxyl groups prone to dehydration .

Advanced Research Questions

Q. How does fluorination impact the compound’s conformational stability and reactivity?

Fluorination at the C6 position introduces steric and electronic effects, stabilizing the spirocyclic structure by reducing ring puckering. Computational modeling (e.g., DFT calculations) shows that the electronegative fluorine atom alters electron density at the hydroxyl group, affecting hydrogen-bonding capacity and nucleophilicity. Experimental data from analogs like (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol suggest enhanced metabolic stability compared to non-fluorinated counterparts .

Q. What methodological challenges arise in derivatizing this compound for biological applications?

Functionalization of the hydroxyl group (e.g., esterification, carbamate formation) requires mild conditions to avoid spirocycle ring-opening. For example, tert-butoxycarbonyl (Boc) protection of the hydroxyl group in 2-((tert-Butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid demonstrates compatibility with the fluorine-substituted scaffold . Optimizing reaction solvents (e.g., dichloromethane or THF) and catalysts (e.g., DMAP) is critical for retaining stereochemical integrity.

Q. How can researchers address contradictions in reported solubility or stability data?

Discrepancies often stem from impurities or isomerization during synthesis. For instance, residual solvents (e.g., DMF) can artificially inflate solubility measurements. Advanced purification techniques (e.g., preparative HPLC, recrystallization) and rigorous analytical controls (e.g., chiral chromatography for enantiomeric purity) are recommended. Comparative studies with structurally validated analogs, such as 6-Aminospiro[3.3]heptan-2-ol hydrochloride (CAS 1820979-19-8), can clarify baseline properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.